2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]pent-4-ynoic acid
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Overview
Description
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]pent-4-ynoic acid is a complex organic compound that has garnered significant interest in the field of synthetic chemistry. This compound features a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, an azetidine ring, and a pentynoic acid moiety. Its distinctive configuration makes it a valuable subject for various chemical reactions and applications.
Preparation Methods
The synthesis of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]pent-4-ynoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the protection of an amino acid with the Fmoc group, followed by the formation of the azetidine ring through cyclization reactions.
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for scale-up, such as the use of more efficient catalysts and reaction conditions to improve yield and purity.
Chemical Reactions Analysis
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]pent-4-ynoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the pentynoic acid moiety, often using reagents like alkyl halides or acyl chlorides
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include derivatives with modified functional groups that retain the core structure of the original compound.
Scientific Research Applications
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]pent-4-ynoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism by which 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]pent-4-ynoic acid exerts its effects is largely dependent on its interactions with other molecules. The Fmoc group serves as a protecting group, allowing selective reactions to occur at other sites on the molecule. The azetidine ring and pentynoic acid moiety can participate in various chemical reactions, facilitating the formation of new bonds and the modification of existing structures .
Comparison with Similar Compounds
Similar compounds to 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]pent-4-ynoic acid include:
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: Another Fmoc-protected amino acid derivative used in peptide synthesis.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid: A compound with a similar Fmoc group and amino acid structure.
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-1,3-oxazole-4-carboxylic acid: A structurally related compound with an oxazole ring.
The uniqueness of this compound lies in its combination of the azetidine ring and pentynoic acid moiety, which provides distinct reactivity and potential for diverse applications.
Properties
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]pent-4-ynoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c1-2-7-16(22(25)26)15-12-24(13-15)23(27)28-14-21-19-10-5-3-8-17(19)18-9-4-6-11-20(18)21/h1,3-6,8-11,15-16,21H,7,12-14H2,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWCDOOBQGCSRS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(C1CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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